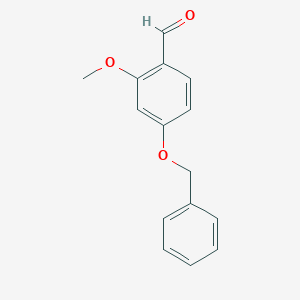
4-Benzyloxy-2-methoxybenzaldehyde
Descripción general
Descripción
4-Benzyloxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 4-Benzyloxy-2-methoxybenzaldehyde involves several steps. One method involves the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst) .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-2-methoxybenzaldehyde consists of a benzene ring attached to an oxygen atom, which is further connected to a benzyl group . The molecular weight of this compound is 242.27 .Chemical Reactions Analysis
4-Benzyloxy-2-methoxybenzaldehyde participates in various chemical reactions. For instance, it reacts with benzohydrazide to yield (E)-N?-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
4-Benzyloxy-2-methoxybenzaldehyde is a solid substance . It has a molecular weight of 242.27 . The compound is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .Aplicaciones Científicas De Investigación
- Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of aromatic polymers .
- Method: The specific methods and procedures for this application are detailed in the referenced document .
- Results: The results include the successful synthesis of aromatic polymers .
- Application: This compound is used in the synthesis of biobased poly(ether benzoxazole) derived from vanillin .
- Method: The synthesis involves several steps, including the synthesis of 2-benzyloxy-4-fluoronitrobenzene and 4-(3-benzyloxy-4-nitrophenoxy)-3-methoxybenzaldehyde .
- Results: The results include the successful synthesis of biobased poly(ether benzoxazole) .
- Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of biobased polyesters derived from vanillin-based Schiff base and cinnamic acid derivatives .
- Method: The synthesis involves several steps, including the synthesis of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 3-amino-4-hydroxy-5-methoxybenzoic acid .
- Results: The results include the successful synthesis of biobased polyesters .
- Application: This compound is used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Method: The specific methods and procedures for this application are detailed in the referenced document .
- Results: The results include the successful synthesis of neurotrophic (-)-talaumidin .
Synthesis of Aromatic Polymers
Synthesis of Biobased Poly(Ether Benzoxazole)
Synthesis of Biobased Polyesters
Synthesis of Neurotrophic (-)-Talaumidin
- Application: 4-Benzyloxy-2-methoxybenzaldehyde is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Method: The synthesis involves the condensation reaction of 4-benzyloxy-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Synthesis of Transition Metal Complexes
Benzylic Oxidations and Reductions
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
2-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNIOUBXRIFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401643 | |
| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-methoxybenzaldehyde | |
CAS RN |
58026-14-5 | |
| Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






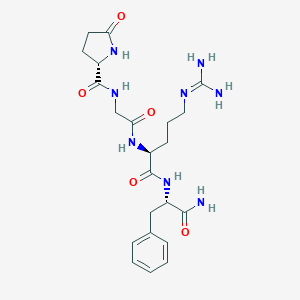
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
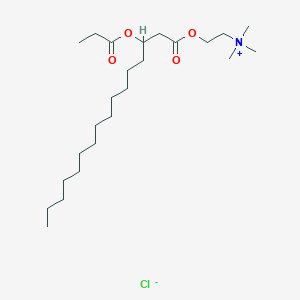
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
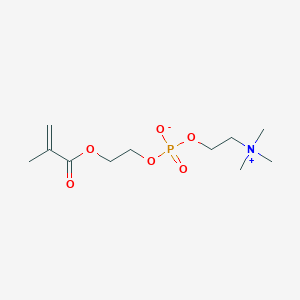
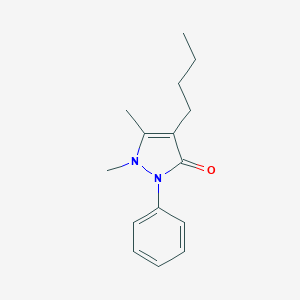
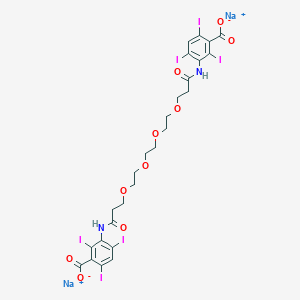
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)